molecular formula C18H16O2 B1625579 1-Phenacyl-2-tetralone CAS No. 57859-83-3

1-Phenacyl-2-tetralone

Cat. No.: B1625579
CAS No.: 57859-83-3
M. Wt: 264.3 g/mol
InChI Key: CTMLFTIHVVMDFE-UHFFFAOYSA-N
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Description

1-Phenacyl-2-tetralone is an organic compound with a complex structure that includes a naphthalene ring fused with a ketone and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenacyl-2-tetralone typically involves the reaction of naphthalene derivatives with phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like dichloromethane. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Phenacyl-2-tetralone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Phenacyl-2-tetralone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenacyl-2-tetralone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
  • 1-(2-Oxo-2-phenyl-ethyl)pyridinium bromide
  • 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride

Uniqueness

1-Phenacyl-2-tetralone is unique due to its specific structural features, including the naphthalene ring fused with a ketone and phenyl group

Properties

CAS No.

57859-83-3

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-phenacyl-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C18H16O2/c19-17-11-10-13-6-4-5-9-15(13)16(17)12-18(20)14-7-2-1-3-8-14/h1-9,16H,10-12H2

InChI Key

CTMLFTIHVVMDFE-UHFFFAOYSA-N

SMILES

C1CC(=O)C(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3

Canonical SMILES

C1CC(=O)C(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of phenacylbromide (5.21 g, 26.1 mmol) in toluene (16 mL) was added over 15 minutes to a boiling, stirred solution of 1-(3,4-dihydro-2-naphthyl)pyrrolidine (5.21 g, 26.2 mmol) in toluene (17 mL). The reaction was refluxed 3 hours, diluted with water (15 mL) and refluxed for 4 hours then cooled. The layers were separated and the aqueous phase was extracted with toluene and dried over MgSO4 and concentrated. The material was purified by MPLC using a gradient from 0 to 20% ethyl acetate/hexanes to afford 4.85 g (70% yield) title product as a yellow oil.
Quantity
5.21 g
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reactant
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16 mL
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5.21 g
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17 mL
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15 mL
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Yield
70%

Synthesis routes and methods II

Procedure details

A solution of 20 g. (0.1 mole) of phenacyl bromide and 65 ml. of toluene was added during 30 minutes to a boiling, stirred solution of 20 g. (0.1 mole) of 1-(3,4-dihydro-2-naphthyl)pyrrolidine and 50 ml. of toluene. The mixture was heated under reflux for 3 hours, diluted with 50 ml. of water, refluxed for 4 hours and cooled. The layers were separated, the aqueous phase was extracted with benzene, and the organic solution was dried and concentrated to an oil. Crystallization from 30°-60°-petroleum ether-ether gave 16.7 g. (63%) of tan crystals, m.p. 48°-52°.
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0.1 mol
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tan crystals
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Synthesis routes and methods III

Procedure details

20 g (0.1 mole) of phenacyl bromide and 65 ml. of toluene are added dropwise during 30 minutes to a refluxing stirred solution of 20 g (0.1 mole) of 1-(3,4-dihydro-2-napthyl)pyrrolidine and 50 ml. of toluene. The mixture is heated under reflux for 3 hours, diluted with 50 ml. of water, refluxed for 4 hours and cooled. The layers separate, the aqueous phase is extracted with benzene, the organic solution is dried and concentrated to an oil. The oil is crystallized from a 30°-60° petroleum ether-ether mixture to give 1-phenacyl-2-tetralone as tan crystals, m.p. 48°-52° C.
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20 g
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20 g
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